molecular formula C9H11N3 B065989 (1R)-1-(1H-benzimidazol-2-yl)ethanamine CAS No. 163959-79-3

(1R)-1-(1H-benzimidazol-2-yl)ethanamine

Cat. No. B065989
CAS RN: 163959-79-3
M. Wt: 161.2 g/mol
InChI Key: NXSULSSADMIWQD-ZCFIWIBFSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are often used as building blocks in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The exact method can vary depending on the specific compound being synthesized .


Molecular Structure Analysis

Benzimidazole derivatives have a bicyclic structure consisting of a fused benzene and imidazole ring . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions can vary depending on the specific compound and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific compound . These properties can include melting point, boiling point, density, molecular formula, and molecular weight .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound . It’s important to handle these compounds with care and to follow all safety protocols when working with them .

Future Directions

The future directions for research on benzimidazole derivatives are vast and varied . These compounds continue to be of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSULSSADMIWQD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1H-benzimidazol-2-yl)ethanamine

CAS RN

163959-79-3
Record name 1H-Benzimidazole-2-methanamine,alpha-methyl-,(R)-(9CI)
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